molecular formula C13H16N4O3S B2732321 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-29-6

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2732321
CAS No.: 2034436-29-6
M. Wt: 308.36
InChI Key: ZCMMLBQXVOFCKO-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines a pyrazine ring with a piperidine moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopropylsulfonyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

  • 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carboxylic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the pyrazine ring and the piperidine moiety in this compound makes it distinct and valuable for specific research purposes.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c14-8-12-13(16-6-5-15-12)20-10-2-1-7-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMLBQXVOFCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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